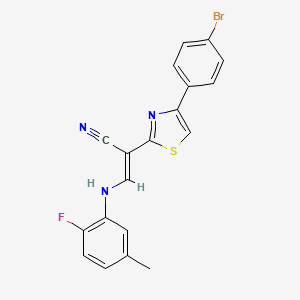![molecular formula C14H13ClN2OS B2468918 (2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone CAS No. 1183629-36-8](/img/structure/B2468918.png)
(2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a thieno[3,2-c]pyridine ring (a fused ring system containing a thiophene and a pyridine ring). The exact structure and properties would depend on the specific arrangement of these rings and the attached functional groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions depending on its exact structure and the conditions. For example, the pyridine ring could undergo electrophilic substitution reactions, and the carbonyl group (if present) could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
The structural properties of related compounds have been extensively studied to understand their crystalline forms and molecular interactions. For instance, a study on a similar compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, revealed its crystallization in the monoclinic space group P21/c, highlighting the importance of intermolecular hydrogen bonds in stabilizing the crystal structure (Lakshminarayana et al., 2009).
Spectroscopic Properties and Quantum Chemistry
The spectroscopic properties and theoretical studies, such as those conducted on (3-Amino-Substituted-Thieno[2,3-b]Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones, offer insights into the electronic absorption, excitation, and fluorescence properties of these compounds. These studies aid in understanding the effects of structure and environment on their spectroscopic behavior (Al-Ansari, 2016).
Synthetic Methodologies
Research also delves into the synthetic methodologies for producing derivatives of this compound, as demonstrated in the three-step synthesis of 3-Aryl-2-sulfanylthienopyridines. Such studies not only present a procedural approach for creating specific derivatives but also contribute to the expansion of chemical libraries for further biological evaluation (Kobayashi et al., 2013).
Anticancer and Antimicrobial Potential
The compound and its derivatives have been explored for their potential anticancer and antimicrobial activities. For example, new 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating this compound's structure, have been synthesized and evaluated for their anticancer and antimicrobial properties, indicating the compound's relevance in developing therapeutics (Katariya et al., 2021).
Catalytic Applications
Further applications include its use in catalysis, as seen in the synthesis of zinc complexes with multidentate nitrogen ligands, showcasing the compound's utility in enhancing reaction efficiencies and selectivities (Darbre et al., 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-9-10-5-8-19-12(10)4-7-17(9)14(18)11-3-2-6-16-13(11)15/h2-3,5-6,8-9H,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESINHDQQQKWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C3=C(N=CC=C3)Cl)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

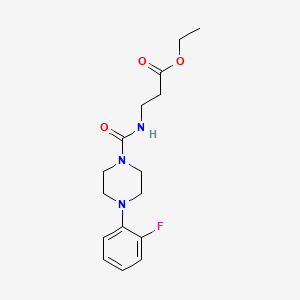
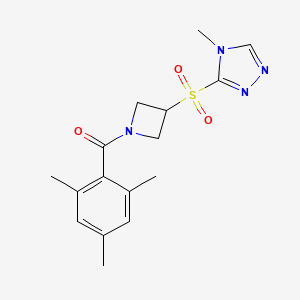

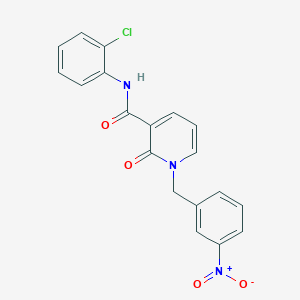

![N-(2,3-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2468842.png)

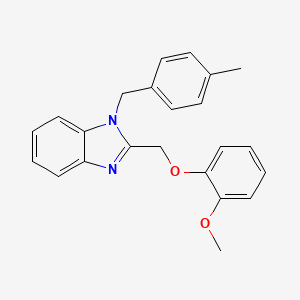

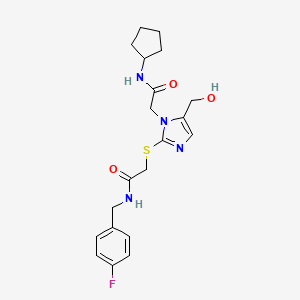
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2468853.png)
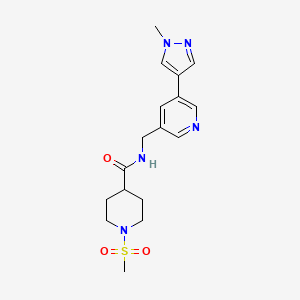
![1-methyl-2-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2468856.png)
